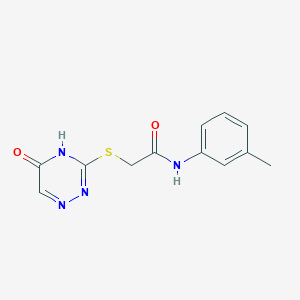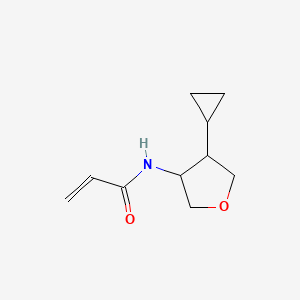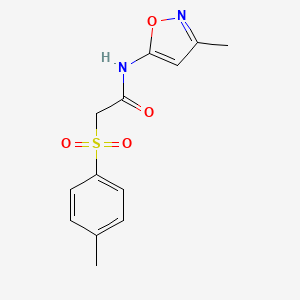
N-phenethyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22F3N3O2 and its molecular weight is 393.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Functional Chemical Groups in CNS Drug Synthesis
The study of functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity highlighted the importance of heterocycles, including piperidine derivatives. These compounds are considered for their potential effects on the CNS, ranging from depression to euphoria and convulsion. Heterocycles with heteroatoms such as nitrogen form a significant class of organic compounds, indicating a direction for synthesizing novel CNS-acting drugs (Saganuwan, 2017).
Synthesis of N-heterocycles via Sulfinimines
Research on the use of tert-butanesulfinamide for the stereoselective synthesis of amines and derivatives, including piperidines, demonstrates the compound's role in facilitating access to structurally diverse N-heterocycles. These are integral to many natural products and therapeutically relevant compounds, underlining the scaffold's versatility in drug discovery (Philip et al., 2020).
Auto-oxidation of Polyamides
The investigation into the oxidation kinetics of polyamides, with a focus on the weak C–H bonds in α amino methylenes, suggests potential pathways for the modification and degradation of compounds containing carboxamide functionalities. Such studies can inform the stability and reactivity of pharmaceuticals, including those with the piperidine-1-carboxamide group (Richaud et al., 2013).
Pyrimidine Appended Optical Sensors
The use of pyrimidine derivatives in the synthesis of optical sensors, alongside their biological and medicinal applications, showcases the adaptability of nitrogen-containing heterocycles in developing both diagnostic tools and therapeutic agents. This demonstrates the broader implications of heterocyclic chemistry in pharmaceutical sciences (Jindal & Kaur, 2021).
Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide
The review of benzene-1,3,5-tricarboxamide (BTA) emphasizes its role in supramolecular chemistry, hinting at the structural diversity and potential of heterocyclic compounds in nanotechnology, polymer processing, and biomedical applications. This underscores the strategic use of heterocyclic scaffolds for designing multifunctional materials (Cantekin, de Greef, & Palmans, 2012).
Propiedades
IUPAC Name |
N-(2-phenylethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)16-6-7-18(25-14-16)28-17-9-12-26(13-10-17)19(27)24-11-8-15-4-2-1-3-5-15/h1-7,14,17H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJVLHQRLUGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)
![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)
![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)



![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)

![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)
![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)
